

N-Pivaloyl-L-tyrosine: A Versatile Chiral Building Block in Asymmetric Synthesis

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Compound of Interest

Compound Name: *N-Pivaloyl-L-tyrosine*

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N-Pivaloyl-L-tyrosine, a derivative of the naturally occurring amino acid L-tyrosine, has emerged as a valuable and versatile chiral building block in the field of organic synthesis. The introduction of the bulky pivaloyl group (Piv) on the amino terminus imparts unique steric and electronic properties, rendering it a powerful tool for controlling stereochemistry in a variety of asymmetric transformations. This technical guide provides an in-depth overview of the synthesis, properties, and applications of **N-Pivaloyl-L-tyrosine**, with a focus on its role in the construction of complex, enantiomerically enriched molecules.

Physicochemical Properties and Spectroscopic Data

N-Pivaloyl-L-tyrosine is a white to off-white solid that is sparingly soluble in water but soluble in many organic solvents. Its key physical and spectroscopic properties are summarized in the table below.

Property	Value	Reference
CAS Number	33019-85-1	[1]
Molecular Formula	C ₁₄ H ₁₉ NO ₄	[1]
Molecular Weight	265.30 g/mol	[1]
Appearance	White to off-white solid	
Storage Temperature	-20°C	
¹ H NMR (Reference)	See L-Tyrosine Data	[2][3]
¹³ C NMR (Reference)	See L-Tyrosine Data	[3][4]

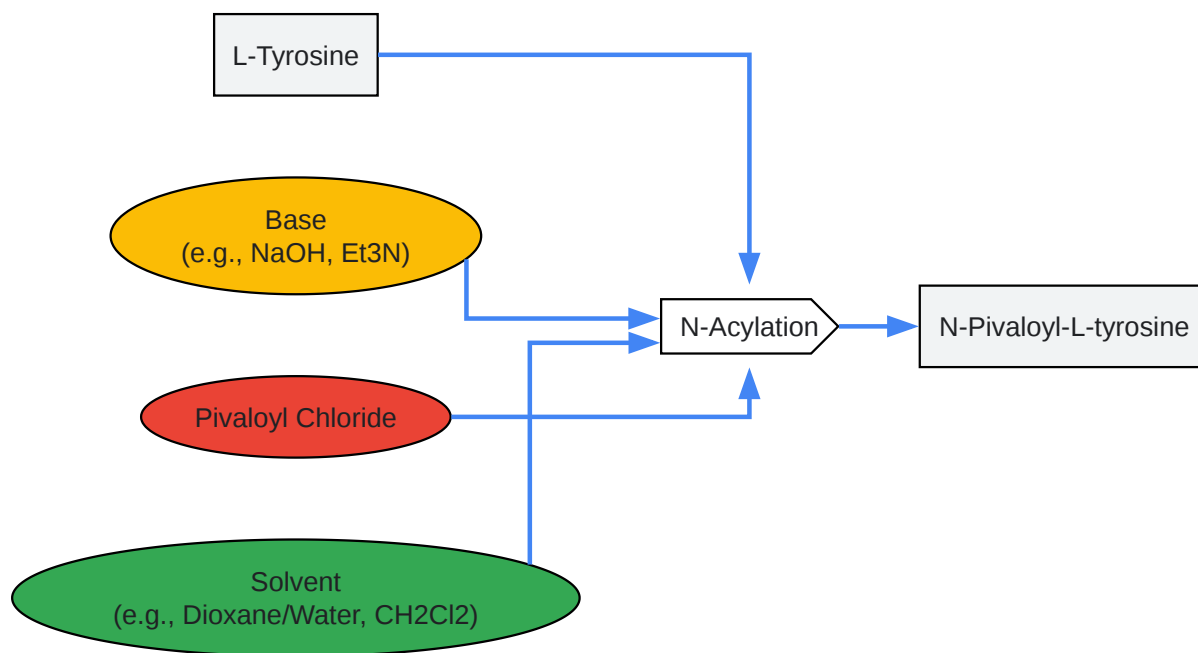
Note: Specific NMR data for **N-Pivaloyl-L-tyrosine** is not readily available in the public domain. The provided references point to the spectral data of the parent compound, L-tyrosine, which can serve as a foundational reference for spectral assignment.

Synthesis of N-Pivaloyl-L-tyrosine

The synthesis of **N-Pivaloyl-L-tyrosine** is typically achieved through the selective N-acylation of L-tyrosine using pivaloyl chloride in the presence of a base. The bulky nature of the pivaloyl group generally ensures high selectivity for the amino group over the phenolic hydroxyl group under controlled conditions.

General Synthetic Workflow

The overall transformation can be represented by the following workflow:



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*Synthesis of **N-Pivaloyl-L-tyrosine**.*

Detailed Experimental Protocol

Materials:

- L-Tyrosine
- Pivaloyl chloride
- Sodium hydroxide (or other suitable base)
- Dioxane
- Water
- Hydrochloric acid (for acidification)
- Ethyl acetate (for extraction)

- Anhydrous magnesium sulfate (for drying)

Procedure:

- **Dissolution:** Dissolve L-tyrosine in an aqueous solution of sodium hydroxide at 0 °C.
- **Acylation:** To the chilled solution, add a solution of pivaloyl chloride in dioxane dropwise while maintaining the temperature at 0 °C and the pH between 9 and 10 by the concurrent addition of aqueous sodium hydroxide.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
- **Workup:** Upon completion, acidify the reaction mixture with hydrochloric acid to pH 2-3.
- **Extraction:** Extract the aqueous layer with ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Recrystallization:** Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure **N-Pivaloyl-L-tyrosine**.

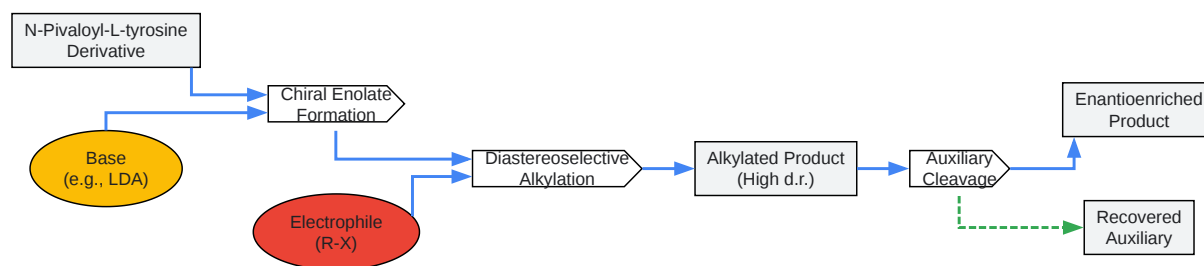
Applications in Asymmetric Synthesis

The utility of **N-Pivaloyl-L-tyrosine** as a chiral building block stems from its ability to direct the stereochemical outcome of reactions at a prochiral center. This is primarily achieved by employing it as a chiral auxiliary, where it is temporarily incorporated into a substrate to guide a stereoselective transformation, and subsequently cleaved.

Asymmetric Alkylation of Enolates

A key application of **N-pivaloyl-L-tyrosine** derivatives is in the diastereoselective alkylation of enolates. The chiral scaffold, once attached to a prochiral ketone or carboxylic acid derivative, sterically hinders one face of the resulting enolate, leading to the preferential approach of an electrophile from the less hindered face.

General Workflow for Asymmetric Alkylation:



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Asymmetric alkylation workflow.

While specific quantitative data for the use of **N-Pivaloyl-L-tyrosine** in this context is not extensively reported in readily accessible literature, the principles of asymmetric alkylation using chiral auxiliaries are well-established. The diastereomeric ratio (d.r.) of the alkylated product is highly dependent on the reaction conditions, including the choice of base, solvent, temperature, and the nature of the electrophile.

Chiral Ligands for Asymmetric Catalysis

Derivatives of **N-Pivaloyl-L-tyrosine** can be transformed into chiral ligands for asymmetric catalysis. For instance, reduction of the carboxylic acid to the corresponding amino alcohol (N-pivaloyl-L-tyrosinol) provides a scaffold for the synthesis of P,N-ligands, which have shown great promise in various transition-metal-catalyzed reactions, such as asymmetric hydrogenation and allylic alkylation.^{[5][6]}

Conceptual Pathway to Chiral Ligands:



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From N-Pivaloyl-L-tyrosine to chiral ligands.

The performance of such ligands in asymmetric catalysis, measured by the enantiomeric excess (ee) of the product, is influenced by the steric and electronic properties of the ligand, the metal center, and the reaction substrates.

Removal of the N-Pivaloyl Protecting Group

A crucial step in the application of **N-Pivaloyl-L-tyrosine** as a chiral auxiliary is the efficient and clean removal of the pivaloyl group to liberate the desired chiral product. The pivaloyl group is known for its steric bulk and robustness, which can make its cleavage challenging under standard conditions.

Cleavage Methodologies

Several methods have been reported for the deprotection of N-pivaloyl groups, with the choice of method depending on the overall functionality of the molecule.

Method	Reagents and Conditions	Comments
Basic Hydrolysis	Strong base (e.g., NaOH, KOH) in alcohol/water, reflux	Can be harsh and may not be suitable for base-sensitive functional groups.
Reductive Cleavage	Lithium aluminum hydride (LiAlH ₄) in THF	Effective but reduces other susceptible functional groups.
Lithium-mediated	Excess lithium and a catalytic amount of naphthalene	A reductive method that can be an alternative to other protocols. ^[7]

Experimental Protocol for Reductive Cleavage with LiAlH₄:

- Setup: To a solution of the N-pivaloylated compound in anhydrous THF at 0 °C under an inert atmosphere, add LiAlH₄ portion-wise.
- Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

- Quenching: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water at 0 °C.
- Workup: Filter the resulting suspension through a pad of Celite and wash the filter cake with THF. Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Conclusion

N-Pivaloyl-L-tyrosine serves as a valuable chiral building block in asymmetric synthesis. Its ready availability from the chiral pool and the unique properties conferred by the pivaloyl group make it an attractive tool for the stereoselective synthesis of complex molecules. While detailed quantitative data on its direct application in asymmetric reactions is somewhat limited in the broader literature, the established principles of chiral auxiliary-based synthesis and the potential for its conversion into effective chiral ligands highlight its significant potential for further exploration and application in academic and industrial research. Future work in this area could focus on systematically documenting its performance in various asymmetric transformations to fully unlock its capabilities for the synthesis of enantiomerically pure compounds.

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